1-Cyclopropylpropan-2-one
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Overview
Description
1-Cyclopropylpropan-2-one is an organic compound with the molecular formula C6H10O. It is a cyclic ketone characterized by the presence of a cyclopropyl group attached to a propanone backbone. This compound is a colorless liquid with a pungent odor and is soluble in many organic solvents such as alcohols and ethers .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropylpropan-2-one can be synthesized through various methods. One common synthetic route involves the reaction of methylmagnesium bromide with 2-cyclopropyl-N-methoxy-N-methyl-acetamide. The reaction is typically carried out under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of cyclopropylacetone. This method is favored due to its scalability and cost-effectiveness. The reaction is conducted in the presence of a suitable catalyst, such as palladium on carbon, under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropylpropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents such as phosphorus tribromide or thionyl chloride.
Major Products:
Oxidation: Cyclopropylacetic acid.
Reduction: Cyclopropylpropan-2-ol.
Substitution: Cyclopropyl halides.
Scientific Research Applications
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate metabolic pathways.
Medicine: Research has explored its potential as a precursor in the synthesis of biologically active molecules with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and as a building block in polymer synthesis.
Mechanism of Action
The mechanism of action of 1-cyclopropylpropan-2-one involves its interaction with specific molecular targets and pathways. As a ketone, it can undergo nucleophilic addition reactions, forming intermediates that participate in further chemical transformations. The cyclopropyl group imparts unique steric and electronic effects, influencing the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Cyclopropylacetone: Similar in structure but lacks the additional carbon in the propanone backbone.
Cyclopropylmethyl ketone: Contains a cyclopropyl group attached to a methyl ketone.
Cyclopropylcarbinol: A cyclopropyl group attached to a primary alcohol.
Uniqueness: 1-Cyclopropylpropan-2-one stands out due to its combination of a cyclopropyl group and a propanone backbone, which imparts distinct reactivity and stability. This unique structure makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
1-cyclopropylpropan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-5(7)4-6-2-3-6/h6H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNXHXGIKSAADL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336883 |
Source
|
Record name | 1-cyclopropylpropan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70336883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4160-75-2 |
Source
|
Record name | 1-Cyclopropyl-2-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4160-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-cyclopropylpropan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70336883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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